Predicted pKa Separates 5-Amino-6-methylpyridin-3-ol from Its 6-Amino-5-methyl Isomer by >1 Unit
The predicted acid dissociation constant (pKa) of 5-amino-6-methylpyridin-3-ol is 9.44, whereas that of the isomeric 6-amino-5-methylpyridin-3-ol is 10.59 . This 1.15‑unit difference means that at pH 7.4 the target compound exists to a greater extent in the neutral phenol form, which can influence passive membrane permeability and protein binding.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 9.44 |
| Comparator Or Baseline | 6-Amino-5-methylpyridin-3-ol; pKa = 10.59 ± 0.10 |
| Quantified Difference | ΔpKa = −1.15 (target is more acidic) |
| Conditions | In silico prediction (JChem-based calculation for ChemBase and ChemicalBook entries) |
Why This Matters
A >1‑unit pKa shift alters the neutral/anionic species ratio at physiological pH, directly affecting solubility, permeability, and formulation behavior—making the compounds non-interchangeable in early drug-discovery assays.
- [1] ChemBase. 5-Amino-6-methylpyridin-3-ol (CBID: 180418). Acid pKa: 9.44 (predicted). Available at: http://www.chembase.cn/molecule-180418.html (accessed 2025). View Source
